N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide
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Overview
Description
N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a synthetic organic compound that features both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the reaction of 6-aminohexylamine with a sulfonyl chloride derivative, followed by the introduction of the trimethylsilyl group under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce sulfide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(6-aminohexyl)ethane-1-sulfonamide: Lacks the trimethylsilyl group.
N,N-Bis(6-aminohexyl)-2-(methylsilyl)ethane-1-sulfonamide: Contains a different silyl group.
Uniqueness
The presence of the trimethylsilyl group in N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide may confer unique properties, such as increased stability or specific reactivity, compared to similar compounds.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and mechanisms of action.
Properties
CAS No. |
652130-77-3 |
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Molecular Formula |
C17H41N3O2SSi |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
N,N-bis(6-aminohexyl)-2-trimethylsilylethanesulfonamide |
InChI |
InChI=1S/C17H41N3O2SSi/c1-24(2,3)17-16-23(21,22)20(14-10-6-4-8-12-18)15-11-7-5-9-13-19/h4-19H2,1-3H3 |
InChI Key |
QBENXKKMTJTVHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)N(CCCCCCN)CCCCCCN |
Origin of Product |
United States |
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